molecular formula C11H17N3O B8293153 Propyl 5-ethylamino-3-pyridinecarboximidate

Propyl 5-ethylamino-3-pyridinecarboximidate

Cat. No. B8293153
M. Wt: 207.27 g/mol
InChI Key: VWZRCGOPALCUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 5-ethylamino-3-pyridinecarboximidate is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyl 5-ethylamino-3-pyridinecarboximidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 5-ethylamino-3-pyridinecarboximidate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Propyl 5-ethylamino-3-pyridinecarboximidate

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

propyl 5-(ethylamino)pyridine-3-carboximidate

InChI

InChI=1S/C11H17N3O/c1-3-5-15-11(12)9-6-10(14-4-2)8-13-7-9/h6-8,12,14H,3-5H2,1-2H3

InChI Key

VWZRCGOPALCUEY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=N)C1=CC(=CN=C1)NCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a solution of 3-cyano-5-ethylaminopyridine (380 mg, 2.59 mmol) in 1-propanol (40 ml) was passed hydrogen chloride gas under ice-cooling for 30 minutes. The reactor was tight sealed, and the mixture was stirred at room temperature for 20 hours and concentrated under reduced pressure. After the residue was neutralized with a saturated aqueous sodium carbonate solution and extracted with chloroform (50 ml×3). The chloroform layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a crude product of propyl 5-ethylamino-3-pyridinecarboximidate. The crude product was then dissolved in acetonitrile (5 ml) and an aqueous solution (18 ml) of cyanamide (210 mg, 5.0 mmol), Na2HPO4 (355 mg, 2.5 mmol) and NaH2PO4 ·2H2O (1.56 g, 10 mmol) was added to the solution, and the mixture was stirred at room temperature over night. After the reaction was completed, the reaction mixture was extracted with chloroform (30 ml×3), and the chloroform layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography (Wako Gel C-200, 30 g; eluted with hexane/ethyl acetate) to give propyl N-cyano-5-ethylamino-3-pyridinecarboximidate (322 mg, 1.38 mmol) as a colorless oil (Yield 54%).
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

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